molecular formula C15H21N5O3S B2749487 1,2-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide CAS No. 2034401-27-7

1,2-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2749487
CAS No.: 2034401-27-7
M. Wt: 351.43
InChI Key: ZLNJEQJQWZBSCH-JOCQHMNTSA-N
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Description

1,2-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N5O3S and its molecular weight is 351.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

The compound's relevance in the synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of utilizing these compounds as antibacterial agents. Through various chemical reactions, researchers have developed pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives from a precursor related to the compound of interest. These newly synthesized compounds have demonstrated high antibacterial activities, showcasing the compound's potential as a foundational structure in the development of new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Advances in Sulfonamide Hybrids

Sulfonamides, including structures related to the compound , are recognized for their extensive pharmacological properties, such as antibacterial and antitumor activities. Recent advancements have led to the creation of two-component sulfonamide hybrids, incorporating various organic compounds to enhance biological activity. These hybrids have been the subject of significant research, focusing on their synthesis and the biological activities they exhibit, providing a comprehensive overview of the potential therapeutic applications of such compounds (Ghomashi et al., 2022).

Role in Regioselective Synthesis

The compound has been utilized in the regioselective synthesis of imidazo[1,2-a]pyrimidines, demonstrating the versatility of sulfonamide compounds in facilitating nucleophilic addition reactions and cyclization processes. This synthesis approach underscores the compound's utility in generating biologically relevant heterocycles, contributing to the diversity of chemical entities available for further pharmacological evaluation (Rozentsveig et al., 2014).

Exploration of Biological Activities

Research into sulfonamide derivatives, including those structurally related to the compound , has extended into various biological activities. These studies encompass the investigation of antimicrobial, antitumor, and antioxidant properties, with some compounds showing promising results against specific bacterial strains and tumor cell lines. The multifunctional nature of these compounds, highlighted by their potential in treating age-related diseases, indicates the broad applicability of the compound as a core structure for developing multifaceted therapeutic agents (Jin, Randazzo, Zhang, & Kador, 2010).

Properties

IUPAC Name

1,2-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-11-18-14(10-20(11)2)24(21,22)19-12-4-6-13(7-5-12)23-15-16-8-3-9-17-15/h3,8-10,12-13,19H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNJEQJQWZBSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.